

A Comparative Guide: (6E)-SR11302 versus Retinoic Acid

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Compound of Interest

Compound Name: (6E)-SR 11302

Cat. No.: B15604160

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (6E)-SR11302 and all-trans retinoic acid (ATRA), two retinoids with distinct molecular mechanisms and biological effects.

Understanding these differences is crucial for selecting the appropriate tool for research and therapeutic development.

At a Glance: Key Distinctions

Feature	(6E)-SR11302	All-Trans Retinoic Acid (ATRA)
Primary Mechanism	Selective inhibitor of Activator Protein-1 (AP-1) transcription factor activity. [1] [2] [3]	Activator of Retinoic Acid Receptors (RARs), leading to transcription of genes with Retinoic Acid Response Elements (RAREs). [4]
RARE Activation	Does not activate transcription from RAREs. [5]	Potent activator of RARE-mediated gene transcription. [4]
RAR/RXR Binding	Very low affinity for RARs and RXRs ($EC_{50} > 1 \mu M$). [5]	High affinity for RARs (K_d in the 0.2-0.7 nM range). 9-cis-RA, an isomer, binds RXRs with high affinity ($K_d \sim 14-18$ nM).
Therapeutic Focus	Investigated for anti-tumor and anti-inflammatory effects through AP-1 inhibition. [1] [2]	Used in cancer therapy (especially APL) and dermatology; regulates cell differentiation and proliferation.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between (6E)-SR11302 and retinoic acid.

Table 1: Receptor Binding Affinity

Compound	Receptor Subtype	Binding Affinity (Kd/EC50)	Reference
(6E)-SR11302	RAR α , RAR β , RAR γ , RXR α	EC50 > 1 μ M	[5]
All-Trans Retinoic Acid	RARs (general)	Kd = 0.2 - 0.7 nM	
9-cis Retinoic Acid	RXR α	Kd = 15.7 nM	
RXR β	Kd = 18.3 nM		
RXR γ	Kd = 14.1 nM		

Table 2: Biological Activity - AP-1 Inhibition and RARE Activation

Compound	Biological Activity	Potency	Reference
(6E)-SR11302	AP-1 Inhibition	Potent inhibitor	[1][2]
RARE Activation	No significant activation	[5]	
All-Trans Retinoic Acid	AP-1 Inhibition	Can inhibit AP-1 activity, mechanism is complex and cell-type dependent.[2][5][6][7]	[8]
RARE Activation	Potent activator	[4]	

Table 3: Effects on Cancer Cell Proliferation (IC50)

Compound	Cell Line	Cancer Type	IC50	Reference
(6E)-SR11302	A549, H1299, H460	Lung Cancer	No significant inhibition of primary tumor growth in a 4D model.[9]	[9]
All-Trans Retinoic Acid	HT29	Colon Cancer	~10 µM	[10]
SW480	Colon Cancer	~100 µM	[10]	
MCF-7	Breast Cancer	~139.9 µg/ml	[11]	
AMJ13	Breast Cancer	~104.7 µg/ml	[11]	
CAL-51	Breast Cancer	~169.1 µg/ml	[11]	

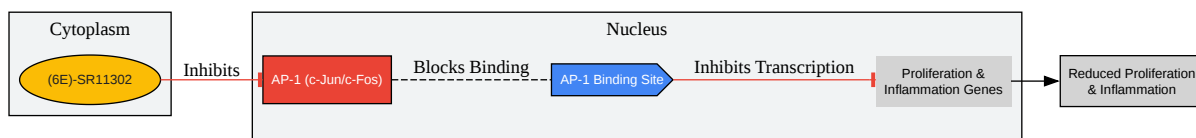
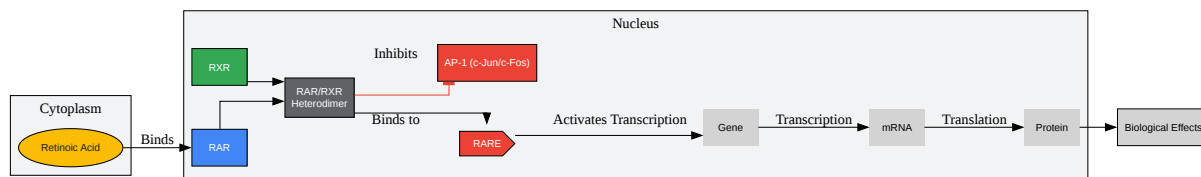
Signaling Pathways and Mechanisms of Action

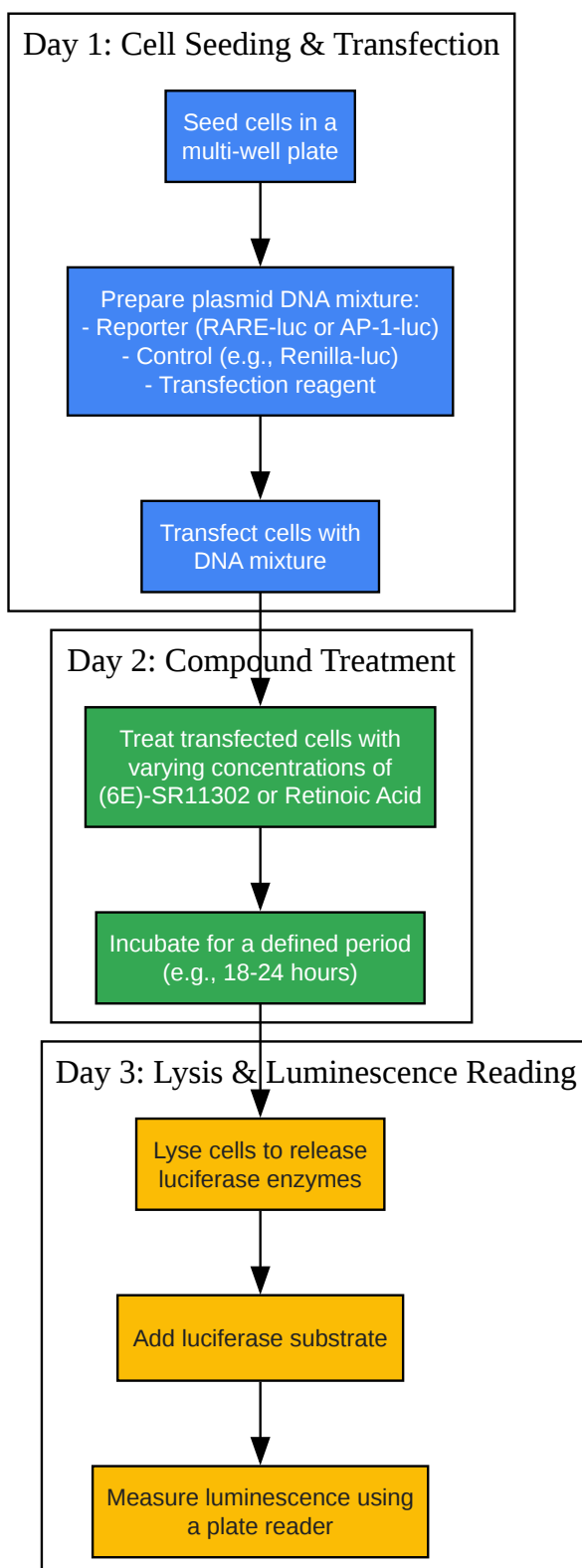
The fundamental difference in the mechanism of action between (6E)-SR11302 and retinoic acid lies in their primary molecular targets.

Retinoic Acid: A Classical Nuclear Receptor Agonist

All-trans retinoic acid exerts its biological effects primarily by binding to Retinoic Acid Receptors (RARs). This binding event induces a conformational change in the RAR, which typically exists as a heterodimer with a Retinoid X Receptor (RXR). The ligand-bound RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent transcriptional activation. This pathway is central to retinoic acid's role in cell differentiation, proliferation, and embryonic development.

While RARE activation is its primary mechanism, retinoic acid has also been shown to inhibit the activity of the AP-1 transcription factor.[2][5][6][7][8] This inhibition can occur through several proposed mechanisms, including protein-protein interactions between RAR and the components of the AP-1 complex (c-Jun and c-Fos), which can prevent AP-1 from binding to its DNA response elements.[1][6]





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References

- 1. academic.oup.com [academic.oup.com]
- 2. Retinoic acid receptors inhibit AP1 activation by regulating extracellular signal-regulated kinase and CBP recruitment to an AP1-responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Ligand-activated retinoic acid receptor inhibits AP-1 transactivation by disrupting c-Jun/c-Fos dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of retinoic acid-induced inhibition of AP-1 activity by orphan receptor chicken ovalbumin upstream promoter-transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid is a negative regulator of AP-1-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
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